c-Met Kinase Affinity: Competitive Binding Data Distinguishing the 4-Chloro-2-(4-methylphenyl) Derivative from In-Class Pyridazinones
In a competitive binding assay against recombinant human c-Met kinase domain (aa 974–1390), 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone demonstrated a Ki of 107 nM [1]. In a cellular context, the compound inhibited c-Met autophosphorylation in human A549 lung carcinoma cells with an IC₅₀ of 7 nM [1]. For comparison, the broader morpholino-pyridazinone class has produced c-Met enzyme IC₅₀ values ranging from 1.4 nM (optimized lead compound 28) to >100 nM for less optimized analogs, depending critically on the phenyl and pyrimidine substitution pattern [2]. While direct head-to-head data for the closest positional isomer (4-methoxy or 2-phenyl analog) are not publicly available, the 107 nM Ki positions CAS 478049-00-2 as a moderately potent c-Met binder suitable for scaffold-hopping and early-stage probe development, distinct from sub-nanomolar optimized leads that have undergone extensive medicinal chemistry refinement [2].
| Evidence Dimension | c-Met kinase binding affinity (Ki) and cellular autophosphorylation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Ki = 107 nM (enzymatic); IC₅₀ = 7 nM (A549 cellular autophosphorylation) |
| Comparator Or Baseline | In-class morpholino-pyridazinone leads: compound 28 c-Met IC₅₀ = 1.4 nM; compound 41 c-Met IC₅₀ = 5 nM; parent scaffold c-Met IC₅₀ up to >1,000 nM depending on substituents |
| Quantified Difference | Target compound Ki = 107 nM vs. optimized lead IC₅₀ 1.4–5 nM (~21–76× less potent); but ~10× more potent than unoptimized parent scaffolds |
| Conditions | Competitive inhibition of N-terminal His₆-tagged recombinant human c-MET (aa 974–1390) by spectrophotometry; cellular assay: A549 cells, ELISA, 1 hr [1]; class benchmarks from SAR studies in enzyme and Hs746T/EBC-1 cell assays [2] |
Why This Matters
This defines the compound's position on the c-Met affinity continuum, enabling procurement decisions based on whether moderate (107 nM) binding is suitable for a given assay cascade versus requiring a sub-10 nM optimized inhibitor.
- [1] BindingDB. Entry BDBM50396975 (CHEMBL2170956). Ki: 107 nM; IC50: 7 nM. Hepatocyte growth factor receptor (Human). Curated by Pfizer/ChEMBL. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396975 View Source
- [2] Kang S-T, Kim E-Y, Archary R, et al. Discovery of substituted 6-phenyl-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(18):4471-4475. View Source
